trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

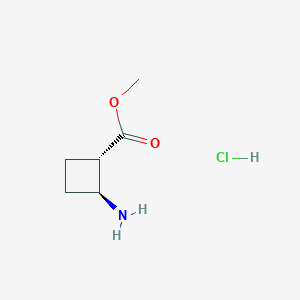

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride: . This compound is characterized by its unique structure, which includes a cyclobutane ring, an amino group, a carboxylic acid ester, and a hydrochloride moiety.

Wirkmechanismus

Target of Action

The primary target of trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride is the glycine site of the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

This compound acts as a partial agonist at the glycine site of the NMDA receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound partially activates the NMDA receptor, leading to changes in the cell.

Biochemical Pathways

The activation of the NMDA receptor by this compound affects several biochemical pathways. The NMDA receptor is known to be involved in neuronal signaling . .

Result of Action

The partial activation of the NMDA receptor by this compound can lead to various molecular and cellular effects. Given the role of the NMDA receptor in learning and memory, these effects could potentially influence these cognitive processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride typically involves multiple steps. One common synthetic route starts with the cyclobutane ring, which undergoes functionalization to introduce the amino and carboxylic acid groups. The carboxylic acid group is then esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride. Finally, the resulting ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The carboxylic acid ester can be reduced to an alcohol.

Substitution: : The hydrochloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.

Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Oxidation: : Nitro derivatives of the compound.

Reduction: : Alcohols derived from the ester group.

Substitution: : Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or receptor interactions.

Medicine: : It has potential as a pharmaceutical intermediate or a lead compound in drug discovery.

Industry: : It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride can be compared with other similar compounds such as:

1-Aminocyclobutanecarboxylic acid: : Similar structure but lacks the ester and hydrochloride groups.

Ethyl 1-aminocyclopropanecarboxylate hydrochloride: : Similar cycloalkane ring but different alkyl group and ester.

1-Methylcyclopropanamine hydrochloride: : Similar amino and hydrochloride groups but different ring structure.

Biologische Aktivität

Trans-2-Aminocyclobutane-1-carboxylic acid methyl ester hydrochloride (trans-ACBC) is a cyclic amino acid derivative notable for its unique cyclobutane structure. This compound has garnered attention in the field of neuropharmacology due to its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Its potential therapeutic applications span various neurological conditions, including schizophrenia and neurodegenerative diseases.

Trans-ACBC has a molecular formula of C5H9ClN2O2 and a molecular weight of approximately 155.62 g/mol. The presence of an amino group, a carboxylic acid, and a methyl ester contributes to its biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for various chemical and biological studies.

NMDA Receptor Modulation

Trans-ACBC acts as a partial agonist at the NMDA receptor, specifically targeting the glycine site. This interaction is significant as it suggests a mechanism for modulating excitatory neurotransmission, which is crucial in conditions like schizophrenia. The ability to influence NMDA receptor activity positions trans-ACBC as a candidate for further research into treatments for neuropsychiatric disorders.

Comparative Biological Activity

The biological activity of trans-ACBC can be compared to similar compounds within the aminocyclobutane series. Notable comparisons include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Aminocyclobutanecarboxylic Acid | Structure | Lacks the methyl ester; studied as an NMDA receptor partial agonist. |

| 2-Aminocyclopentanecarboxylic Acid | Structure | Features a five-membered ring; different stereochemistry affects activity. |

| 3-Aminocyclobutane-1-carboxylic Acid | Structure | Different amino group positioning; potential differences in receptor interaction. |

Trans-ACBC is distinguished by its specific stereochemistry and functional groups that provide unique biological activities compared to these similar compounds.

Neuropharmacological Studies

Research has demonstrated that trans-ACBC can enhance synaptic transmission in certain neuronal pathways. In vitro studies show that it can increase glycine-mediated currents in cultured neurons, indicating its potential role in synaptic plasticity and memory formation.

Therapeutic Potential

In animal models, trans-ACBC has shown promise in ameliorating symptoms associated with neurodegenerative diseases. For instance, studies indicate that administration of trans-ACBC can lead to improved cognitive function in models of Alzheimer's disease by enhancing synaptic efficacy through NMDA receptor modulation.

Eigenschaften

IUPAC Name |

methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDVGKULVDTSRP-FHAQVOQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.